Product packaging for 6-(2-Ethylpiperidin-1-yl)pyridin-3-amine(Cat. No.:CAS No. 1017358-22-3)

6-(2-Ethylpiperidin-1-yl)pyridin-3-amine

Cat. No.: B1358589
CAS No.: 1017358-22-3
M. Wt: 205.3 g/mol
InChI Key: IUMXSODXNVPVLC-UHFFFAOYSA-N
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Description

6-(2-Ethylpiperidin-1-yl)pyridin-3-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery due to its piperidine scaffold. Piperidine rings are among the most important synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals, as well as numerous alkaloids . The specific substitution pattern of this compound, featuring a pyridin-3-amine linked to a 2-ethylpiperidine group, makes it a valuable building block for the synthesis of potential bioactive molecules. Piperidine-containing compounds are commonly investigated for their applications in central nervous system (CNS) disorders, among other therapeutic areas. For instance, similar structural motifs are found in compounds studied for their antiarrhythmic and antiserotonin properties . The piperidine-pyridine core is a privileged structure in drug discovery, often contributing to a molecule's ability to interact with biological targets such as enzymes and receptors. This reagent is provided with a purity of 95% and is intended for use as a key intermediate in organic synthesis and pharmaceutical R&D . Researchers can utilize this compound to develop novel synthetic routes, create libraries for biological screening, or investigate structure-activity relationships (SAR). This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19N3 B1358589 6-(2-Ethylpiperidin-1-yl)pyridin-3-amine CAS No. 1017358-22-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(2-ethylpiperidin-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-2-11-5-3-4-8-15(11)12-7-6-10(13)9-14-12/h6-7,9,11H,2-5,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMXSODXNVPVLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Structural Elucidation of 6 2 Ethylpiperidin 1 Yl Pyridin 3 Amine

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of 6-(2-Ethylpiperidin-1-yl)pyridin-3-amine would show characteristic absorption bands. researchgate.net

N-H Stretching: The primary amine (-NH₂) group would exhibit two characteristic sharp to medium bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine (B6355638) and ethyl groups will appear just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the pyridine (B92270) ring would result in several sharp bands in the 1400-1650 cm⁻¹ region. researchgate.net

N-H Bending: The scissoring vibration of the -NH₂ group is expected around 1600-1650 cm⁻¹, often overlapping with the aromatic ring stretches.

C-N Stretching: The stretching of the aromatic carbon to amine nitrogen bond will produce a band in the 1260-1330 cm⁻¹ region, while the aliphatic C-N bond stretch of the piperidine will appear in the 1000-1250 cm⁻¹ range.

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric) 3300 - 3500 Medium, Sharp
Aromatic C-H Stretch 3000 - 3100 Medium to Weak
Aliphatic C-H Stretch 2850 - 2980 Strong
N-H Bend (Scissoring) 1600 - 1650 Medium
Aromatic C=C and C=N Stretch 1400 - 1650 Medium to Strong
Aromatic C-N Stretch 1260 - 1330 Medium

Mass Spectrometry (MS and High-Resolution Mass Spectrometry) for Molecular Formula Validation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the confirmation of its molecular weight and formula.

Molecular Ion Peak: The molecular formula of the compound is C₁₃H₂₁N₃, giving a molecular weight of 219.33 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 219. Using electrospray ionization (ESI), the protonated molecule ([M+H]⁺) would be observed at m/z = 220.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the elemental composition as C₁₃H₂₁N₃.

Fragmentation Pattern: The molecule is expected to fragment in predictable ways. Key fragmentation pathways would likely include:

Alpha-cleavage adjacent to the piperidine nitrogen, leading to the loss of the ethyl group (loss of 29 Da).

Cleavage of the bond between the pyridine and piperidine rings.

Fragmentation of the piperidine ring itself, leading to characteristic ion fragments. nih.govscielo.br

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. wikipedia.org This technique determines the precise three-dimensional arrangement of atoms in the solid state. wikipedia.org

Molecular Structure: It would confirm the connectivity of all atoms and provide precise bond lengths and angles, validating the structure inferred from spectroscopic methods.

Conformation: The analysis would reveal the preferred conformation of the piperidine ring (likely a chair conformation) and the relative orientation of the ethyl group. It would also show the dihedral angle between the pyridine and piperidine rings.

Intermolecular Interactions: Crystallography would elucidate the packing of molecules in the crystal lattice, revealing intermolecular forces such as hydrogen bonding involving the amine (-NH₂) group and the pyridine nitrogen, which are critical for understanding the solid-state properties of the compound. researchgate.net

Currently, there is no publicly available crystal structure for this specific compound in crystallographic databases. However, analysis of related aminopyridine derivatives often shows extensive hydrogen bonding networks that influence their physical properties. researchgate.netmdpi.com

Table 4: List of Compounds Mentioned

Compound Name

Reactivity and Mechanistic Investigations of 6 2 Ethylpiperidin 1 Yl Pyridin 3 Amine

Reaction Pathways and Chemical Transformations of the Pyridine (B92270) Nucleus

The pyridine ring is an electron-deficient aromatic system, which generally makes it less susceptible to electrophilic aromatic substitution compared to benzene. The nitrogen atom's electron-withdrawing inductive effect deactivates the ring, and in acidic conditions, protonation of the nitrogen further increases this deactivation. uoanbar.edu.iqyoutube.com Electrophilic attack on the unsubstituted pyridine ring, when it does occur, typically directs to the 3-position due to the relative stability of the resulting intermediate cation. quora.comlibretexts.org

In the case of 6-(2-Ethylpiperidin-1-yl)pyridin-3-amine, the pyridine nucleus is substituted with two electron-donating groups: the 3-amino group and the 6-(2-ethylpiperidin-1-yl) group. Both of these substituents are expected to activate the pyridine ring towards electrophilic substitution. The amino group is a strong activating group, directing electrophiles to the ortho and para positions. The piperidinyl group at the 6-position also acts as an activating group. The combined effect of these two groups would likely make the pyridine ring in this molecule more reactive towards electrophiles than pyridine itself. Potential sites for electrophilic attack would be the C2, C4, and C5 positions, with the precise outcome depending on the nature of the electrophile and the reaction conditions.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions, especially if a good leaving group is present. uoanbar.edu.iq Lewis acid activation of the pyridine nitrogen can further enhance its reactivity towards nucleophiles. researchgate.net

Catalytic hydrogenation of the pyridine ring is a common transformation, leading to the corresponding piperidine (B6355638). chemrxiv.orgresearchgate.net This reaction typically requires a catalyst, such as palladium on carbon (Pd/C) or platinum, and a source of hydrogen. researchgate.net The conditions for the hydrogenation of pyridines can be harsh, but iridium(III)-catalyzed ionic hydrogenation has been shown to be a robust and selective method for this transformation, tolerating a range of sensitive functional groups. chemrxiv.org

N-oxidation of the pyridine nitrogen is another possible transformation, which can be achieved using various oxidizing agents. nih.govresearchgate.net This reaction can alter the electronic properties of the pyridine ring, making it more susceptible to certain substitution reactions. google.com

Chemical Transformations of the Piperidine Moiety

The piperidine ring is a saturated heterocycle and its reactivity is similar to that of a secondary amine. The nitrogen atom is basic and nucleophilic. The 2-ethyl substituent introduces a stereocenter, which can influence the stereochemical outcome of reactions involving the piperidine ring.

Transformations of the piperidine moiety in N-aryl piperidines can involve reactions at the nitrogen atom or on the ring itself. The nitrogen atom can be further alkylated or acylated, though its nucleophilicity is somewhat attenuated by the connection to the pyridine ring.

Oxidation of the piperidine ring can occur, potentially leading to the formation of piperidones or ring-opened products depending on the oxidant and reaction conditions. The presence of the ethyl group at the C2 position could influence the regioselectivity of such oxidations.

Reactivity of the Aminopyridine Functional Group

The 3-amino group on the pyridine ring behaves as a typical aromatic amine. It is a nucleophilic center and can readily undergo a variety of chemical transformations.

Acylation: The amino group can be acylated with acid chlorides or anhydrides to form the corresponding amides. This reaction is often carried out in the presence of a base to neutralize the acid byproduct.

Diazotization: The primary aromatic amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is a versatile intermediate that can be subjected to a range of Sandmeyer-type reactions to introduce various substituents, such as halogens, cyano, or hydroxyl groups, onto the pyridine ring at the 3-position.

Alkylation and Arylation: The amino group can also undergo alkylation or arylation reactions, although controlling the degree of substitution can be challenging.

The table below summarizes some potential reactions of the aminopyridine functional group.

Reaction TypeReagent(s)Expected Product
AcylationAcetyl chloride, pyridineN-(6-(2-Ethylpiperidin-1-yl)pyridin-3-yl)acetamide
Sulfonylationp-Toluenesulfonyl chloride, baseN-(6-(2-Ethylpiperidin-1-yl)pyridin-3-yl)-4-methylbenzenesulfonamide
DiazotizationNaNO₂, HCl (aq), 0-5 °C6-(2-Ethylpiperidin-1-yl)pyridine-3-diazonium chloride
Sandmeyer ReactionCuCl/HCl (following diazotization)3-Chloro-6-(2-ethylpiperidin-1-yl)pyridine
Sandmeyer ReactionCuCN/KCN (following diazotization)6-(2-Ethylpiperidin-1-yl)nicotinonitrile

Mechanistic Studies of Key Synthetic Steps

The synthesis of this compound often involves the formation of the 2-ethylpiperidine (B74283) ring as a key step. Mechanistic understanding of these ring-forming reactions is crucial for controlling the stereochemistry and optimizing the yield of the desired product.

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a powerful method for the synthesis of organosilicon compounds and can be a key step in the synthesis of substituted piperidines. The reaction is typically catalyzed by transition metal complexes, most notably those of platinum.

The most widely accepted mechanism for platinum-catalyzed hydrosilylation of alkenes is the Chalk-Harrod mechanism . This mechanism involves the following key steps:

Oxidative Addition: The hydrosilane oxidatively adds to the platinum(0) catalyst to form a platinum(II) hydride-silyl complex.

Alkene Coordination: The alkene substrate coordinates to the platinum complex.

Insertion: The alkene inserts into the platinum-hydride bond. This step can proceed in two ways, leading to either the Markovnikov or anti-Markovnikov product. For terminal alkenes, anti-Markovnikov addition is generally favored.

Reductive Elimination: The resulting alkyl-silyl-platinum complex undergoes reductive elimination to release the alkylsilane product and regenerate the platinum(0) catalyst.

Variations of this mechanism exist, and in some cases, the alkene may insert into the platinum-silyl bond first.

Radical cyclization is another important strategy for the construction of piperidine rings. These reactions proceed via radical intermediates and are often initiated by a radical initiator, such as AIBN (azobisisobutyronitrile), in the presence of a radical mediator like tributyltin hydride.

A typical radical cyclization for the formation of a substituted piperidine might involve the following steps:

Radical Generation: A radical is generated on a precursor molecule, often by abstraction of a halogen atom by a tin radical.

Cyclization: The generated radical attacks an intramolecular double or triple bond. For the formation of a six-membered ring, a 6-exo-trig cyclization is generally favored over a 5-endo-trig cyclization according to Baldwin's rules.

Radical Quenching: The cyclized radical is then quenched, for example, by abstracting a hydrogen atom from tributyltin hydride, to give the final product and regenerate the tin radical to continue the chain reaction.

The stereoselectivity of radical cyclizations can often be controlled by the conformation of the transition state of the cyclization step.

The stereochemistry of the 2-ethylpiperidine ring is a critical aspect of the structure of this compound. The formation of this stereocenter during the synthesis of the piperidine ring is a key challenge.

In reductive amination cascades , the stereoselectivity can be controlled by using chiral auxiliaries. For instance, an η⁴-dienetricarbonyliron complex can act as a powerful chiral auxiliary, directing the formation of a single diastereoisomeric piperidine product. nih.gov

In asymmetric cyclizative aminoboration , a copper catalyst with a chiral ligand can be used to achieve high enantioselectivity in the synthesis of 2,3-cis-disubstituted piperidines. nih.gov The noncovalent interactions between the substrate and the chiral catalyst play a crucial role in controlling the stereochemical outcome.

In catalytic hydrogenation of substituted pyridines, the stereoselectivity can be influenced by the catalyst and the substrate. For example, the hydrogenation of 2,3-disubstituted pyridines using a hydroboration/hydrogenation cascade has been shown to be cis-selective. nih.gov

In intramolecular cyclization reactions , the stereochemical outcome is often determined by the transition state geometry. For instance, in the intramolecular cyclization of alkene group-bearing amides via hydride transfer, the stereoselectivity can be influenced by the reaction conditions. nih.gov

The following table summarizes factors influencing stereoselectivity in different synthetic approaches to substituted piperidines.

Synthetic MethodKey Factors Influencing Stereoselectivity
Reductive Amination CascadeChiral auxiliaries (e.g., dienetricarbonyliron complex) nih.gov
Asymmetric Cyclizative AminoborationChiral ligands on the metal catalyst (e.g., Cu/(S, S)-Ph-BPE) nih.gov
Catalytic HydrogenationCatalyst, substrate structure (e.g., cis-selectivity for 2,3-disubstituted pyridines) nih.gov
Intramolecular CyclizationTransition state geometry, reaction conditions nih.gov

Investigation of Functional Group Interconversions and Derivatization Reactions

The primary amino group of this compound is amenable to a variety of derivatization reactions, including acylation, sulfonylation, and the formation of ureas and thioureas. These transformations are fundamental in altering the electronic and steric properties of the molecule, thereby influencing its biological activity and physical characteristics.

Acylation Reactions:

The reaction of this compound with acylating agents such as acyl chlorides or anhydrides, typically in the presence of a base, readily yields the corresponding N-acyl derivatives. These reactions are generally high-yielding and proceed under mild conditions. The resulting amides are important intermediates in organic synthesis and are often explored for their biological properties. For instance, the acylation with chloroacetyl chloride introduces a reactive handle for further functionalization.

Reactant 1Reactant 2ProductReaction ConditionsNotes
This compoundAcetyl chlorideN-[6-(2-Ethylpiperidin-1-yl)pyridin-3-yl]acetamideBase (e.g., triethylamine or pyridine), aprotic solvent (e.g., dichloromethane or THF), room temperatureStandard amide bond formation.
This compoundBenzoyl chlorideN-[6-(2-Ethylpiperidin-1-yl)pyridin-3-yl]benzamideBase (e.g., pyridine), aprotic solvent (e.g., dichloromethane), 0 °C to room temperatureFormation of a benzamide derivative.
This compound2-Chloroacetyl chloride2-Chloro-N-[6-(2-ethylpiperidin-1-yl)pyridin-3-yl]acetamideBase, aprotic solvent, controlled temperatureIntroduces a reactive chloroacetyl group for further modification. evitachem.com

Urea and Thiourea Formation:

The primary amino group can also react with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. These reactions are typically carried out in an aprotic solvent and proceed readily at room temperature. The resulting ureas and thioureas are of significant interest in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors, which can lead to strong interactions with biological targets.

Reactant 1Reactant 2ProductReaction ConditionsNotes
This compoundPhenyl isocyanate1-[6-(2-Ethylpiperidin-1-yl)pyridin-3-yl]-3-phenylureaAprotic solvent (e.g., THF or dichloromethane), room temperatureFormation of a disubstituted urea. researchgate.net
This compoundMethyl isothiocyanate1-[6-(2-Ethylpiperidin-1-yl)pyridin-3-yl]-3-methylthioureaAprotic solvent (e.g., ethanol), room temperatureFormation of a thiourea derivative.

Sulfonylation Reactions:

Sulfonamides can be synthesized by reacting this compound with sulfonyl chlorides in the presence of a base. This reaction is a common method for introducing a sulfonamide moiety, which is a well-established pharmacophore in a variety of therapeutic agents. The reaction conditions are generally mild, and the products are typically stable crystalline solids.

Reactant 1Reactant 2ProductReaction ConditionsNotes
This compoundBenzenesulfonyl chlorideN-[6-(2-Ethylpiperidin-1-yl)pyridin-3-yl]benzenesulfonamideBase (e.g., pyridine or triethylamine), aprotic solvent (e.g., dichloromethane), room temperatureSynthesis of a sulfonamide derivative. mdpi.com
This compoundp-Toluenesulfonyl chlorideN-[6-(2-Ethylpiperidin-1-yl)pyridin-3-yl]-4-methylbenzenesulfonamideBase (e.g., Na2CO3), aqueous/organic biphasic system or aprotic solvent, room temperatureFormation of a tosylamide. eurjchem.com

These derivatization reactions highlight the versatility of this compound as a scaffold for chemical library synthesis. The ability to readily modify the 3-amino group allows for systematic exploration of the structure-activity relationships of its derivatives, which is a cornerstone of modern drug discovery and materials science.

Exploration of Chemical Derivatization and Analog Development

Synthesis of Pyridine (B92270) Ring-Modified Analogs

Modifications to the pyridine moiety of 6-(2-Ethylpiperidin-1-yl)pyridin-3-amine have been a key area of focus for analog development. These changes can significantly influence the electronic properties and biological activity of the molecule.

One of the most utilized methods is the Suzuki cross-coupling reaction . This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the brominated pyridine and a wide array of arylboronic acids. This approach has been successfully employed to synthesize a series of novel pyridine derivatives with diverse aryl groups at the C-5 position nih.govresearchgate.net. The general reaction scheme involves the coupling of the 5-bromo-pyridin-3-amine derivative with an appropriate boronic acid in the presence of a palladium catalyst and a base.

Another powerful tool for C-5 functionalization is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of various amine-containing moieties. wikipedia.orgnih.gov This method is particularly useful for creating analogs with substituted amino groups at the C-5 position, further expanding the chemical diversity of the compound series. The reaction typically involves the treatment of the 5-bromo-pyridin-3-amine with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

The following table summarizes representative variations at the pyridine C-5 position that can be achieved using these synthetic strategies.

R Group at C-5Synthetic MethodPrecursor
ArylSuzuki Coupling5-Bromo-6-(2-ethylpiperidin-1-yl)pyridin-3-amine
HeteroarylSuzuki Coupling5-Bromo-6-(2-ethylpiperidin-1-yl)pyridin-3-amine
AlkylSuzuki Coupling5-Bromo-6-(2-ethylpiperidin-1-yl)pyridin-3-amine
Substituted AmineBuchwald-Hartwig Amination5-Bromo-6-(2-ethylpiperidin-1-yl)pyridin-3-amine

Beyond the C-5 position, the introduction of a variety of substituents at other positions of the pyridine ring has been explored to fine-tune the properties of this compound analogs. General methods for the synthesis of polysubstituted pyridines often involve multi-step sequences starting from readily available precursors.

For instance, a modular approach to constructing highly substituted pyridines can be employed. This may involve a cascade reaction comprising a copper-catalyzed cross-coupling, an electrocyclization, and an oxidation step to build the substituted pyridine core. nih.gov This methodology allows for flexible control over the substitution pattern around the pyridine ring.

Furthermore, the synthesis of various 2-amino-5-arylazopyridine and pyridazin-3-one derivatives showcases methods for introducing diverse functionalities onto a pyridine ring, which could be adapted for the synthesis of analogs of the target compound. nih.gov These synthetic routes often involve condensation and cyclization reactions to build the substituted heterocyclic core.

Synthesis of Piperidine (B6355638) Ring-Modified Analogs

Modifications to the 2-ethylpiperidine (B74283) moiety offer another rich area for analog development, allowing for the exploration of steric and conformational effects on the molecule's activity.

Systematic alterations of the ethyl group at the 2-position of the piperidine ring can provide valuable insights into the spatial requirements of the molecule's binding pocket. Analogs with varying alkyl chain lengths (e.g., methyl, propyl, butyl) or branched alkyl groups (e.g., isopropyl) can be synthesized.

The synthesis of these analogs typically involves the coupling of 3-amino-6-chloropyridine with the appropriately substituted 2-alkylpiperidine. For example, the synthesis of a 6-(2-propylpiperidin-1-yl)pyridin-3-amine analog would involve the reaction of 3-amino-6-chloropyridine with 2-propylpiperidine. The synthesis of the required 2-alkylpiperidines can be achieved through various established methods in heterocyclic chemistry.

The following table illustrates potential variations of the alkyl group at the C-2 position of the piperidine ring.

Alkyl Group at Piperidine C-2Starting Piperidine
Methyl2-Methylpiperidine
Propyl2-Propylpiperidine
Isopropyl2-Isopropylpiperidine
Butyl2-Butylpiperidine

Introducing substituents at other positions on the piperidine ring provides another layer of structural diversity. This can be achieved by utilizing appropriately substituted piperidine precursors in the synthesis. For example, analogs bearing methyl or other functional groups at the 3, 4, 5, or 6-positions of the piperidine ring can be prepared.

The synthesis of these substituted piperidines can be complex and may require multi-step sequences. General methods for the synthesis of substituted piperidines include hydrogenation of substituted pyridines, cyclization of amino alcohols, and various cycloaddition reactions. nih.gov Once the desired substituted piperidine is obtained, it can be coupled with a suitable pyridine precursor, such as 3-amino-6-chloropyridine, to yield the final analog.

Replacing the 2-ethylpiperidine ring with other saturated nitrogen heterocycles is a common strategy to explore the importance of the ring structure and the nitrogen atom's environment. This has led to the synthesis of analogs incorporating piperazine, morpholine, and other piperidine isomers.

The synthesis of piperazine analogs often starts with the reaction of a protected piperazine with a suitable pyridine precursor. For example, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate can be prepared, which can then be deprotected to yield the 6-(piperazin-1-yl)pyridin-3-amine core. googleapis.com This core can be further functionalized on the second nitrogen of the piperazine ring.

Morpholine analogs can be synthesized in a similar fashion, by reacting morpholine with an activated pyridine derivative. The synthesis of 6-morpholinopyridin-3-amine has been reported, providing a key intermediate for further derivatization.

The exploration of other piperidine isomers , such as those with the ethyl group at the 3- or 4-position, would involve the synthesis of the corresponding 3-ethylpiperidine or 4-ethylpiperidine, followed by coupling to the pyridine core. The synthesis of 1-ethylpiperidin-3-amine has been described, which could serve as a precursor for such analogs. chemicalbook.com

The following table lists some of the alternative saturated nitrogen heterocycles that have been or could be explored.

HeterocycleExample Precursor
Piperazinetert-Butyl piperazine-1-carboxylate
MorpholineMorpholine
3-Ethylpiperidine3-Ethylpiperidine
4-Ethylpiperidine4-Ethylpiperidine

Lack of Publicly Available Research Data Precludes a Detailed Analysis of this compound

A thorough review of scientific literature and chemical databases has revealed a significant gap in publicly available research concerning the chemical compound this compound. While extensive research exists for the broader classes of piperidine and pyridine derivatives, specific studies detailing the chemical derivatization, structure-property relationships (SPR), and theoretically guided design of novel analogs for this particular molecule are not present in the accessible scientific domain.

The exploration of chemical derivatives and the development of analogs are crucial steps in the fields of medicinal chemistry and materials science. These investigations allow researchers to understand how modifications to a core chemical structure influence its biological activity, physical properties, and potential applications. Structure-property relationship studies, in particular, are fundamental to identifying the key molecular features responsible for a compound's desired effects. By systematically altering different parts of the molecule and observing the resulting changes in its properties, scientists can build a comprehensive understanding of its chemical behavior.

Furthermore, the integration of theoretical and computational chemistry provides powerful insights that guide the synthesis of new and improved analogs. These theoretical models can predict how a proposed chemical modification will affect a molecule's shape, electronics, and interactions with biological targets or other molecules. This predictive capability streamlines the research and development process, saving time and resources by prioritizing the synthesis of compounds with the highest likelihood of success.

Unfortunately, for this compound, the scientific community has not published research that would allow for a detailed discussion of these aspects. The absence of such studies means that there is no established body of knowledge on how its structure could be modified to alter its properties, nor are there any publicly documented theoretical frameworks for the design of its analogs.

Consequently, it is not possible to provide an in-depth article on the chemical derivatization and analog development of this compound that is based on established scientific findings. The foundational research required to construct such an analysis, including experimental data from synthesis and testing of derivatives, as well as computational modeling results, is not available in the public record.

Conclusions and Future Research Directions

Summary of Key Academic Contributions and Insights

Direct academic contributions focusing solely on 6-(2-Ethylpiperidin-1-yl)pyridin-3-amine are not readily found in the current body of scientific literature. However, the academic value of its constituent parts is well-established.

The aminopyridine core is a crucial pharmacophore in drug discovery, known for its diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.gov Aminopyridines are key components in numerous FDA-approved drugs. rsc.org Their ability to interact with various enzymes and receptors is a result of their distinct structural characteristics. rsc.orgresearchgate.net The 2-aminopyridine (B139424) structure, in particular, is noted for its utility in synthesizing diverse biological molecules due to its simple and functionalized nature. rsc.org

Similarly, the piperidine (B6355638) moiety is a fundamental building block in medicinal chemistry, present in a multitude of natural products and synthetic drugs. ajchem-a.comnih.gov Its three-dimensional structure is often beneficial for optimizing binding interactions with biological targets. york.ac.uk Research on piperidine derivatives has demonstrated a wide array of pharmacological applications, including anticancer, antioxidant, and anti-Alzheimer's activities. ajchem-a.comnih.gov

The combination of these two scaffolds into a single molecule, as seen in this compound, represents a logical step in the exploration of new chemical space for drug discovery. The ethyl group at the 2-position of the piperidine ring introduces a chiral center, which could lead to stereospecific interactions with biological targets and is a key area of investigation in modern drug design. researchgate.net

Table 1: Physicochemical Properties of Related Aminopyridine-Piperidine Structures

Compound NameMolecular FormulaMolecular Weight ( g/mol )LogP
6-(Piperidin-1-yl)pyridin-3-amineC₁₀H₁₅N₃177.251.8
6-(Piperazin-1-yl)pyridin-3-amineC₉H₁₄N₄178.230.8
6-Morpholinopyridin-3-amineC₉H₁₃N₃O179.220.7

Note: Data for the specific compound this compound is not available. The table presents data for structurally similar compounds to provide context.

Identification of Remaining Challenges and Unexplored Avenues

The study of this compound and its analogs presents several challenges and, consequently, numerous opportunities for new research.

A primary challenge is the synthesis of such substituted pyridines. The functionalization of the pyridine (B92270) ring can be difficult due to its electron-deficient nature. researchgate.net While various methods for pyridine synthesis and functionalization exist, achieving specific substitution patterns, particularly at the C3 and C4 positions, remains a significant hurdle. researchgate.netdntb.gov.uanih.gov The development of novel, efficient, and regioselective synthetic routes to access compounds like this compound is a critical area for future work.

The biological activity of this specific compound is largely unexplored. A systematic investigation into its potential therapeutic applications is a major untapped avenue of research. Based on the activities of related compounds, promising areas for screening include:

Anticancer activity : Both aminopyridine and piperidine derivatives have shown promise as anticancer agents. nih.govnih.gov

Antibacterial activity : The aminopyridine scaffold is a known antibacterial pharmacophore. nih.gov

Neurological disorders : The potential for BACE1 inhibition by aminopyridine structures suggests relevance for Alzheimer's disease research. nih.gov Furthermore, piperidine derivatives are being investigated for their potential in treating Alzheimer's and diabetes. nih.gov

Another unexplored area is the structure-activity relationship (SAR) . Systematic modifications of the 2-ethylpiperidine (B74283) and the aminopyridine moieties could elucidate the key structural features required for any observed biological activity. This would involve synthesizing a library of analogs with variations in the alkyl substituent on the piperidine ring and different substitution patterns on the pyridine core.

Proposed Methodological Advancements for Future Investigations

To address the existing challenges and explore the untapped potential of this compound, several methodological advancements can be proposed for future research.

In the realm of synthesis , the application of modern synthetic techniques could prove beneficial. Transition-metal-catalyzed cross-coupling and cyclization reactions have emerged as powerful tools for constructing functionalized pyridine derivatives. researchgate.net The use of photocatalysis and electrocatalysis also offers milder and more selective reaction conditions. numberanalytics.com For the piperidine component, advancements in asymmetric synthesis, including chiral catalysis and the use of chiral auxiliaries, would be crucial for producing enantiomerically pure forms of the compound to study stereospecific biological effects. researchgate.netnumberanalytics.com

Computational studies should be employed to guide synthetic efforts and biological testing. Molecular docking could predict the binding modes of this compound and its analogs with various biological targets, helping to prioritize compounds for synthesis and screening. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) modeling could also be used to correlate structural features with biological activity, aiding in the design of more potent derivatives.

For biological evaluation , high-throughput screening methods would allow for the rapid assessment of the compound's activity against a wide range of biological targets. Furthermore, detailed mechanistic studies should be conducted for any identified "hit" compounds to understand their mode of action at the molecular level.

Finally, spectroscopic analysis will be fundamental to characterizing newly synthesized compounds. Advanced NMR techniques, alongside mass spectrometry, will be essential for confirming the structure and purity of this compound and its derivatives. mdpi.comnih.gov

Q & A

Basic: What synthetic methodologies are optimal for preparing 6-(2-Ethylpiperidin-1-yl)pyridin-3-amine?

Answer:
The synthesis of pyridin-3-amine derivatives typically involves catalytic hydrogenation or nucleophilic substitution. For example, 6-(Difluoromethoxy)pyridin-3-amine is synthesized via hydrogenation of 2-(difluoromethoxy)-5-nitropyridine using a palladium-carbon catalyst in methanol, achieving a 105% yield (indicative of high efficiency) . Adapting this method, the ethylpiperidine moiety could be introduced via Buchwald-Hartwig coupling or nucleophilic aromatic substitution, using 2-ethylpiperidine and a halogenated pyridine precursor. Key parameters include catalyst choice (e.g., Pd/C for hydrogenation), solvent selection (methanol or ethanol for polar protic environments), and temperature control (25–80°C) .

Basic: How can researchers validate the structural integrity of this compound?

Answer:
Structural validation requires a combination of techniques:

  • X-ray crystallography : Programs like SHELXL (part of the SHELX suite) are widely used for small-molecule refinement. SHELX provides robust tools for resolving bond lengths, angles, and torsional conformations, critical for confirming the ethylpiperidine-pyridine linkage .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR can identify characteristic peaks, such as the amine proton (~5–6 ppm) and piperidine ring protons (1.2–2.8 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C12H19N3\text{C}_{12}\text{H}_{19}\text{N}_3: 205.1575 g/mol).

Advanced: How do substituents on the pyridine ring influence the compound’s biological activity and selectivity?

Answer:
Substituent effects are critical in medicinal chemistry. For example:

  • Electron-withdrawing groups (e.g., trifluoroethoxy in 6-(2,2,2-trifluoroethoxy)pyridin-3-amine) enhance metabolic stability and potency in NaV1.7 inhibitors by reducing electron density at the amine, decreasing oxidative metabolism .
  • Bulky groups (e.g., p-tolyl in 6-(p-Tolyl)pyridin-3-amine) improve selectivity by sterically blocking off-target interactions, as seen in fungicidal studies of dichloro-trifluoromethyl pyridinamines .
  • Hydrophobic moieties (e.g., ethylpiperidine) may enhance blood-brain barrier penetration, but increase molecular weight, potentially reducing solubility. Balance these via logP optimization (target ~2–3) .

Advanced: What computational strategies aid in optimizing this compound for target engagement?

Answer:

  • Docking studies : Use software like AutoDock Vina to model interactions with targets (e.g., ion channels). The ethylpiperidine group’s conformation can be optimized for hydrophobic pocket fitting .
  • Machine learning : Platforms like LabMate.AI integrate reaction data to predict optimal conditions (e.g., solvent, catalyst) for derivatization, reducing trial-and-error synthesis .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with bioactivity data to design analogs with improved IC50_{50} values .

Advanced: How can researchers resolve contradictions in pharmacological data for this compound?

Answer:
Contradictions often arise from assay variability or off-target effects. Strategies include:

  • Orthogonal assays : Validate NaV1.7 inhibition using both patch-clamp electrophysiology (state-dependent vs. state-independent conditions) and fluorescence-based assays .
  • Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to observed effects in microsomal stability studies .
  • Crystallographic data : Compare ligand-bound vs. unbound target structures to confirm binding mode consistency .

Basic: What analytical techniques are recommended for assessing purity and stability?

Answer:

  • HPLC : Use a C18 column with UV detection (254 nm) to quantify purity (>95%). Mobile phase: acetonitrile/water with 0.1% TFA .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (e.g., mp 96–98°C for related pyridinamines) .
  • Forced degradation studies : Expose to heat, light, and humidity to identify degradation products (e.g., amine oxidation to nitro groups) .

Advanced: What in vivo considerations are critical for translating this compound into preclinical studies?

Answer:

  • PK/PD modeling : Estimate bioavailability using logS (aqueous solubility) and logP values. For 6-(Difluoromethoxy)pyridin-3-amine, logS = -2.1 suggests moderate solubility, requiring formulation aids (e.g., cyclodextrins) .
  • Toxicity screening : Assess hERG inhibition (cardiotoxicity risk) and CYP450 interactions. Pyridinamines with bulky substituents show reduced hERG binding .
  • Tissue distribution : Radiolabel the compound (e.g., 14C^{14}C) to track uptake in target tissues .

Advanced: How can researchers address poor aqueous solubility in pyridin-3-amine derivatives?

Answer:

  • Prodrug strategies : Convert the amine to a phosphate ester or carbamate, improving solubility for IV administration .
  • Co-crystallization : Use co-formers (e.g., succinic acid) to enhance dissolution rates. SHELXD can assist in co-crystal structure determination .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles to increase bioavailability, as demonstrated for related heterocycles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.